molecular formula C11H11FO2 B8718901 3-Methyl-2-(p-fluorophenyl)crotonic acid

3-Methyl-2-(p-fluorophenyl)crotonic acid

Cat. No.: B8718901
M. Wt: 194.20 g/mol
InChI Key: PEBKIKTZSKFGGU-UHFFFAOYSA-N
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Description

3-Methyl-2-(p-fluorophenyl)crotonic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methylbut-2-enoic acid

InChI

InChI=1S/C11H11FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14)

InChI Key

PEBKIKTZSKFGGU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)F)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

90 g of polyphosphoric acid were placed in a 350 ml sulphonation flask. Then, it was treated dropwise with a solution of 10.0 g (47 mmol) of 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid in 70 ml of CH2CL2 at 20-25°. The viscous, yellow colored mixture was stirred for 2 hours, with the temperature rising to 35°. After hydrolysis with ice-water the mixture was left to stand overnight and then treated with ether. The organic phase was separated, washed 3 times with water, dried over MgSO4, filtered and the filtrate was concentrated. The residue was dissolved in CH2CL2 and the solution was treated with hexane and concentrated on a rotary evaporator until crystallization occurred. After standing at RT for 1 hour the crystals were filtered off under suction and washed with cold hexane. There were obtained 67 g (73%) of 2-(p-fluorophenyl)-3-methylcrotonic acid as a white powder.
[Compound]
Name
polyphosphoric acid
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 96.5 g of 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid in 200 ml of CH2Cl2 was cooled in an ice bath and then treated dropwise with 240 g of conc. sulphuric acid within 30 minutes, with the temperature being held at ≤20°. The CH2Cl2 was then removed to 20° on a rotary evaporator. The yellowish solution was stirred at 20° for a further 45 minutes and then poured into 1 kg of ice/water mixture while stirring well. The white precipitate was filtered off under suction, washed 3 times with 100 ml of water each time and twice with 100 ml of hexane each time and finally dried in a drying oven at 40° for 16 hours and at 100° for 2 hours. There were obtained 87.5 g of 2-(p-fluorophenyl)-3-methylcrotonic acid as a white powder of m.p. 124-126°; GC purity 99.9%; yield 95.6% based on p-fluorophenylacetic acid.
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two

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